L-Seryl-L-leucyl-L-alanyl-L-alanine
CAS No.: 798541-14-7
Cat. No.: VC16807506
Molecular Formula: C15H28N4O6
Molecular Weight: 360.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 798541-14-7 |
---|---|
Molecular Formula | C15H28N4O6 |
Molecular Weight | 360.41 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoic acid |
Standard InChI | InChI=1S/C15H28N4O6/c1-7(2)5-11(19-13(22)10(16)6-20)14(23)17-8(3)12(21)18-9(4)15(24)25/h7-11,20H,5-6,16H2,1-4H3,(H,17,23)(H,18,21)(H,19,22)(H,24,25)/t8-,9-,10-,11-/m0/s1 |
Standard InChI Key | GFPBWXMLKCZIND-NAKRPEOUSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |
Canonical SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N |
Introduction
Structural and Physicochemical Properties
Amino Acid Sequence and Molecular Composition
The tetrapeptide sequence is Ser-Leu-Ala-Ala, with the carboxyl-terminal alanine residue acting as the C-terminal amino acid. This sequence determines its hydrophobicity profile, as leucine contributes significant hydrophobic character, while serine and alanine residues introduce moderate hydrophilicity and flexibility. The molecular formula is derived from the sum of its constituent amino acids:
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Serine (C₃H₇NO₃): 105.09 g/mol
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Leucine (C₆H₁₃NO₂): 131.17 g/mol
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Alanine (C₃H₇NO₂): 89.09 g/mol × 2 = 178.18 g/mol
Total molecular weight: 105.09 + 131.17 + 178.18 = 414.44 g/mol (theoretical calculation).
Spatial Conformation and Stability
The peptide’s secondary structure is influenced by hydrogen bonding between backbone amide groups. Serine’s hydroxyl group may participate in intramolecular interactions, potentially stabilizing β-turns or loops. Leucine’s branched side chain restricts conformational flexibility, favoring extended or helical structures .
Synthesis Methodologies
Solid-Phase Peptide Synthesis (SPPS)
The most common approach involves Fmoc (9-fluorenylmethyloxycarbonyl) chemistry:
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Resin attachment: The C-terminal alanine is anchored to a resin (e.g., Wang resin).
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Deprotection: Fmoc groups are removed using piperidine.
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Coupling: Activated amino acids (Ser, Leu, Ala) are sequentially added using reagents like HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide).
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Cleavage: The peptide is released from the resin using trifluoroacetic acid (TFA) .
Alternative Approaches
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Liquid-phase synthesis: Less efficient for short peptides but avoids resin-related limitations.
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Enzymatic synthesis: Limited by substrate specificity of peptide ligases.
Enzymatic Activity and Biological Function
Dipeptide | Tissue Activity (μmol/min/g tissue) | Key Observations |
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L-Alanyl-glycine | Liver: 233, Muscle: 118, Intestine: 110 | High hydrolysis in metabolically active tissues |
L-Leucyl-glycine | Liver: 20, Intestine: 137 | Elevated activity in digestive tissues |
Comparative Analysis with Related Peptides
Sequence-Specific Functional Differences
The tetrapeptide’s dual alanine residues distinguish it from tripeptides like L-Leucyl-seryl-alanine, which lack the second alanine. This structural difference may influence:
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Binding specificity: Additional alanine could enhance interaction with hydrophobic pockets in enzymes.
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Stability: Reduced susceptibility to proteolytic cleavage compared to shorter peptides.
Structural and Functional Analogues
Peptide | Composition | Key Distinction |
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L-Alanyl-L-leucine | Ala-Leu | Absence of serine and second alanine |
L-Seryl-L-leucyl-L-alanine | Ser-Leu-Ala | Single alanine; reduced hydrophobicity |
L-Alanyl-L-phenylalanyl-L-alanine | Ala-Phe-Ala | Aromatic residue (Phe) enhances binding |
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